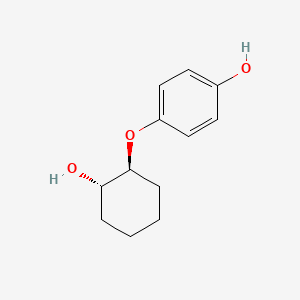

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol, also known as IWP-051, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the family of phenolic compounds and has been studied extensively for its anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Oxidation Reactions and Radical Studies

One significant area of application is in the study of oxidation reactions and the behavior of radicals. The oxidation of benzene by hydroxyl radicals in oxygenated aqueous solutions, producing phenol as a major product, exemplifies the fundamental chemical processes involving phenolic compounds. This research provides insights into the mechanisms of radical reactions and the formation of various organic compounds under different conditions (Pan, Schuchmann, & Sonntag, 1993).

Environmental Contaminant Degradation

The degradation of environmental contaminants, such as nonylphenol isomers, by specific bacterial strains highlights the potential of bioremediation techniques in addressing pollution. Sphingomonas xenophaga Bayram, for instance, utilizes certain nonylphenol isomers as growth substrates, indicating a novel metabolic pathway for the degradation of these contaminants (Gabriel et al., 2005).

Catalysis and Polymerization

Research into the use of phenolic compounds as catalysts for living radical polymerization presents another application. Simple phenols, including phenol itself and phenol-based antioxidants, have been utilized as organic catalysts in the reversible chain transfer catalyzed living radical polymerization (RTCP), demonstrating the versatility of these compounds in polymer science (Goto et al., 2010).

Antioxidant Properties

The antioxidant properties of phenols have been extensively reviewed, underscoring their significance in various fields, including pharmaceuticals and materials science. The mechanisms by which phenols act as antioxidants, including the role of solvent effects and the proton-coupled electron transfer mechanism, are critical for designing more effective antioxidant compounds (Foti, 2007).

Hydroxylation and Oxidative Cleavage

The design and use of cyclic peroxides for the direct hydroxylation of aromatic substrates, leading to phenol moieties, illustrate the advancements in chemical synthesis techniques. This method, featuring high thermal stability and efficiency, opens new avenues for the synthesis of structurally complex phenolic compounds (Pilevar et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withNuclear receptor coactivator 2 and Estrogen receptor alpha . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

Based on the targets mentioned above, it can be hypothesized that this compound may interact with these receptors, leading to changes in their activity and subsequent alterations in cellular processes .

Pharmacokinetics

Similar compounds have shown variable and dose-limited pharmacokinetics due to extensive metabolism .

Result of Action

Given its potential targets, it’s plausible that this compound could influence cell growth and differentiation .

Propiedades

IUPAC Name |

4-[(1S,2S)-2-hydroxycyclohexyl]oxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTRENHHQKWRBS-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

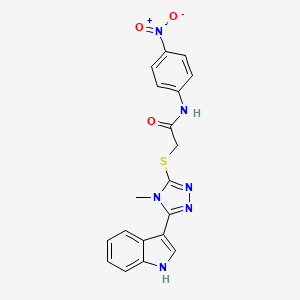

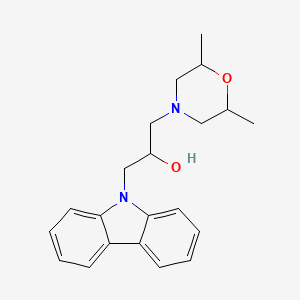

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)

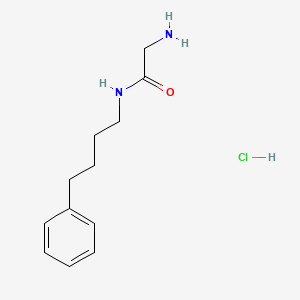

![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)

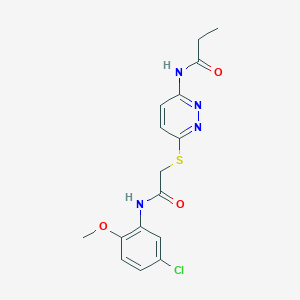

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)

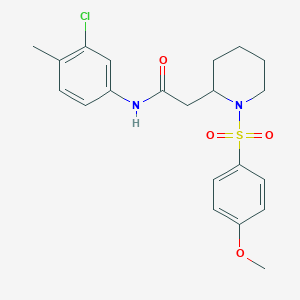

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)

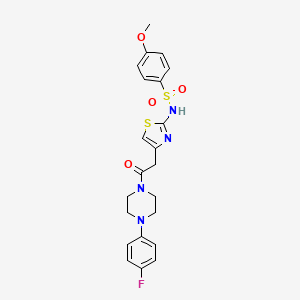

![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)

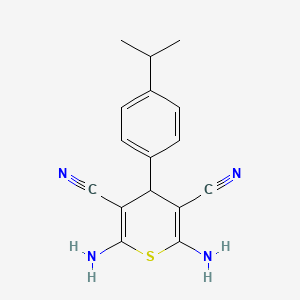

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)